3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of dichloro groups, a propoxybenzoyl moiety, and a carbamothioylamino linkage, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of 3,5-dichlorobenzoic acid. This intermediate can be synthesized by chlorination of benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for chlorination, dimethylformamide (DMF) as a solvent, and various arylamines for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid
Uniqueness
3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its specific structural features, such as the propoxybenzoyl group and the carbamothioylamino linkage. These features confer distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
530150-44-8 |
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Molecular Formula |
C18H16Cl2N2O4S |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
3,5-dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H16Cl2N2O4S/c1-2-6-26-12-5-3-4-10(7-12)16(23)22-18(27)21-15-13(17(24)25)8-11(19)9-14(15)20/h3-5,7-9H,2,6H2,1H3,(H,24,25)(H2,21,22,23,27) |
InChI Key |
OJCCQGPKKGYATD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Origin of Product |
United States |
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